1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene
Description
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound with the molecular formula C₇H₃Br₂F₅O₂. Its structure features two bromine atoms at the 1- and 2-positions, a difluoromethoxy group (-OCHF₂) at the 3-position, and a trifluoromethoxy group (-OCF₃) at the 5-position.
Properties
IUPAC Name |
1,2-dibromo-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5O2/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEWGPFUDXVCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-difluoromethoxy-5-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include hydrogenated derivatives with reduced bromine content.
Scientific Research Applications
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals, including advanced materials and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a versatile intermediate, allowing for the introduction of various functional groups. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene and structurally related brominated trifluoromethoxybenzene derivatives:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Boiling Point (°C) | Density (g/cm³) | Commercial Price (JPY) |
|---|---|---|---|---|---|---|---|
| 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene | 1-Br, 2-Br, 3-OCHF₂, 5-OCF₃ | C₇H₃Br₂F₅O₂ | ~374 (calculated) | N/A | Not reported | Not reported | N/A |
| 1-Bromo-3-(trifluoromethoxy)benzene | 1-Br, 3-OCF₃ | C₇H₄BrF₃O | 241.00 | 2252-44-0 | Not reported | Not reported | 25g: ¥14,000; 5g: ¥5,500 |
| 1-Bromo-4-(trifluoromethoxy)benzene | 1-Br, 4-OCF₃ | C₇H₄BrF₃O | 241.00 | 407-14-7 | 153–155 | 1.62 | Not listed |
Key Observations:
Substituent Effects: The target compound’s dual bromine atoms and dual fluorinated alkoxy groups increase steric hindrance and electron-withdrawing effects compared to mono-bromo analogs. This likely reduces its reactivity in nucleophilic aromatic substitution (NAS) but enhances thermal stability . Positional Isomerism: The para-substituted 1-bromo-4-(trifluoromethoxy)benzene (bp 153–155°C) has a higher boiling point than meta-substituted isomers, likely due to symmetry-driven packing efficiency .
Synthetic Challenges :
- Introducing multiple bulky substituents (e.g., -OCF₃ and -OCHF₂) requires sequential halogenation and alkoxylation steps, increasing synthesis complexity. For example, highlights the use of K₂CO₃ and DMF for alkoxy group installation in related compounds .
Commercial Viability: Mono-bromo analogs like 1-bromo-3-(trifluoromethoxy)benzene are commercially available at high purity (>95%) but command premium prices (e.g., ¥14,000/25g). The target compound’s synthesis would likely incur higher costs due to additional bromination and fluorination steps .
Biological Activity
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial, antiprotozoal, and anticancer research. Understanding its biological activity is essential for evaluating its applicability in medicinal chemistry and pharmacology.
- IUPAC Name: 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene
- Molecular Formula: C8H3Br2F5O2
- Molecular Weight: 339.91 g/mol
- CAS Number: 121227970
Biological Activity Overview
The biological activity of 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene has been explored through various studies, highlighting its potential as an antimicrobial agent, antiprotozoal compound, and anticancer drug.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit significant antimicrobial properties. For instance, derivatives of similar compounds have shown effective minimum inhibitory concentrations (MIC) against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethoxy group enhances the electron-withdrawing characteristics of the compound, potentially increasing its antimicrobial efficacy.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene | TBD | TBD |
| 4-(Methylthio)phenyl derivative | 6.25 - 12.5 | Various fungi and bacteria |
Antiprotozoal Activity
In studies focusing on antiprotozoal activity, similar compounds have demonstrated potent effects against protozoan parasites. For example, a derivative showed an IC50 value of 0.37 µM against trypomastigotes of Trypanosoma cruzi, significantly outperforming standard treatments like benznidazole. This suggests that compounds with similar structural features may also exhibit strong antiprotozoal activity.
Anticancer Activity
The anticancer potential of 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene has been assessed in various cancer cell lines. Compounds with halogen substitutions have shown increased cytotoxicity in human tumor cell lines such as HCT-116 and MGC803. The presence of electron-withdrawing groups like bromine is associated with enhanced antiproliferative activity.
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| HCT-116 | 8.17 | 5-Fluorouracil (11.29) |
| MGC803 | 3.15 | 5-Fluorouracil (25.54) |
The mechanism by which 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene exerts its biological effects is likely related to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group can enhance binding affinity to proteins and enzymes involved in critical biological pathways. Additionally, the compound may influence cellular processes such as apoptosis through modulation of histone deacetylase (HDAC) activity.
Case Studies
Several case studies have documented the biological activities of structurally similar compounds:
- Antimicrobial Study : A series of derivatives were tested for their antimicrobial efficacy against both gram-positive and gram-negative bacteria, revealing that certain substitutions led to improved activity.
- Anticancer Research : Investigations into the cytotoxic effects on various cancer cell lines demonstrated that halogenated compounds could induce apoptosis via the Bcl-2 family pathway.
- Antiprotozoal Efficacy : A novel compound was identified with remarkable potency against Leishmania species, showcasing the potential for developing new treatments based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
